molecular formula C5H6Cl2O B2510653 3-chlorocyclobutane-1-carbonyl Chloride CAS No. 30494-32-7

3-chlorocyclobutane-1-carbonyl Chloride

Cat. No.: B2510653
CAS No.: 30494-32-7
M. Wt: 153
InChI Key: KUUURPZQDCCCKB-UHFFFAOYSA-N
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Description

3-chlorocyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutane, where a chlorine atom is attached to the third carbon of the cyclobutane ring, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chlorocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of cyclobutanecarboxylic acid, followed by the conversion of the resulting 3-chlorocyclobutanecarboxylic acid to its acid chloride form using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chlorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chlorocyclobutane-1-carbonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-chlorocyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chlorocyclobutane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-chlorocyclobutane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUURPZQDCCCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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